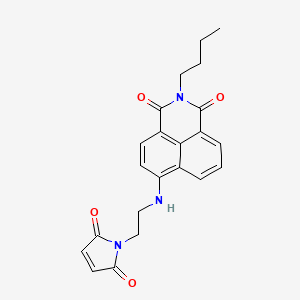

Naph-EA-mal

描述

BenchChem offers high-quality Naph-EA-mal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Naph-EA-mal including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-butyl-6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4/c1-2-3-12-25-21(28)15-6-4-5-14-17(8-7-16(20(14)15)22(25)29)23-11-13-24-18(26)9-10-19(24)27/h4-10,23H,2-3,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWRDYDLQZILWMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C3C(=C(C=C2)NCCN4C(=O)C=CC4=O)C=CC=C3C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Naph-EA-mal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-(2-(1-naphthylamino)ethyl)maleimide (Naph-EA-mal), a thiol-reactive fluorescent probe. Due to the limited availability of a complete, published protocol, this document outlines a plausible and scientifically sound synthesis and purification strategy based on established chemical principles and general laboratory procedures for similar compounds. All quantitative data presented is based on typical ranges found for analogous reactions and should be optimized for specific experimental conditions.

Introduction

Naph-EA-mal is a valuable tool in biomedical research and drug development for the fluorescent labeling of thiol-containing biomolecules, such as proteins and peptides. Its naphthalene (B1677914) moiety provides the core fluorophore, while the maleimide (B117702) group allows for specific covalent attachment to sulfhydryl groups present in cysteine residues. This guide details a potential synthetic route and a suitable purification method to obtain high-purity Naph-EA-mal for research applications.

Synthesis of Naph-EA-mal

The synthesis of Naph-EA-mal can be conceptualized as a two-step process involving the reaction of N-(1-Naphthyl)ethylenediamine with maleic anhydride (B1165640) to form an intermediate maleamic acid, followed by a cyclization reaction to yield the final maleimide product.

Proposed Synthetic Pathway

The logical synthetic route involves the reaction of the primary amine group of N-(1-Naphthyl)ethylenediamine with the anhydride functionality of maleic anhydride, followed by dehydration to form the cyclic imide.

Caption: Proposed two-step synthesis of Naph-EA-mal.

Experimental Protocol

This protocol is a general guideline and may require optimization.

Step 1: Formation of the Maleamic Acid Intermediate

-

Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

-

Addition of Amine: Slowly add a solution of N-(1-Naphthyl)ethylenediamine (1.0 eq) in the same solvent to the maleic anhydride solution at room temperature. The reaction is typically exothermic.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The maleamic acid intermediate is expected to precipitate out of the solution as a solid.

-

Isolation of Intermediate: Collect the precipitated solid by vacuum filtration and wash with cold solvent to remove any unreacted starting materials. The intermediate can be dried under vacuum and used in the next step without further purification.

Step 2: Cyclization to Naph-EA-mal

-

Reaction Setup: Suspend the dried maleamic acid intermediate in acetic anhydride (as both solvent and dehydrating agent). Add anhydrous sodium acetate (B1210297) (0.5-1.0 eq) as a catalyst.

-

Heating: Heat the mixture with stirring to 80-100 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the crude Naph-EA-mal and hydrolyze the excess acetic anhydride.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Naph-EA-mal product.

Quantitative Data (Estimated)

| Parameter | Value | Notes |

| Molar Ratio (Amine:Anhydride) | 1:1 | Equimolar amounts are typically used for the initial reaction. |

| Reaction Time (Step 1) | 1 - 2 hours | Monitored by the completion of precipitation. |

| Reaction Temperature (Step 1) | Room Temperature | The reaction is generally facile at ambient temperature. |

| Reaction Time (Step 2) | 2 - 4 hours | Monitored by TLC for the disappearance of the intermediate. |

| Reaction Temperature (Step 2) | 80 - 100 °C | Heating is required to drive the dehydration and cyclization. |

| Expected Yield | 60 - 80% | This is an estimated overall yield for similar N-substituted maleimides. |

Purification of Naph-EA-mal

Purification of the crude product is crucial to remove unreacted starting materials, by-products, and residual solvents. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a highly effective method for obtaining high-purity Naph-EA-mal.

Purification Workflow

Caption: General workflow for the purification of Naph-EA-mal.

Preparative HPLC Protocol

-

Sample Preparation: Dissolve the crude Naph-EA-mal in a minimal amount of a suitable solvent, such as a mixture of acetonitrile (B52724) and water, that is compatible with the mobile phase.

-

Column and Mobile Phase:

-

Column: A reverse-phase C18 column is recommended.

-

Mobile Phase: A gradient of acetonitrile in water (both may contain 0.1% trifluoroacetic acid or formic acid to improve peak shape) is a common choice. The gradient can be optimized from a low to a high percentage of acetonitrile.

-

-

Injection and Elution: Inject the dissolved sample onto the preparative HPLC system. Elute the compounds using the optimized gradient.

-

Fraction Collection: Monitor the elution profile using a UV detector (wavelengths around the absorbance maximum of the naphthalene chromophore, e.g., ~320-340 nm). Collect the fractions corresponding to the main product peak.

-

Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified Naph-EA-mal.

Purification Parameters (Typical)

| Parameter | Value |

| Column Type | Reverse-Phase C18 |

| Mobile Phase A | Water + 0.1% TFA |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

| Gradient | 10-90% B over 30 min (example) |

| Flow Rate | Dependent on column diameter |

| Detection Wavelength | ~330 nm |

| Expected Purity | >95% |

Biological Activity and Signaling Pathways

The primary biological application of Naph-EA-mal is the fluorescent labeling of thiols. The maleimide group reacts specifically with the sulfhydryl groups of cysteine residues in proteins via a Michael addition reaction.

Thiol Labeling Reaction

Caption: Reaction of Naph-EA-mal with a protein thiol.

Currently, there is a lack of specific information in the scientific literature detailing the modulation of distinct cellular signaling pathways by Naph-EA-mal itself. Its utility is primarily as a probe to track and quantify thiol-containing proteins, which may themselves be components of various signaling cascades. The impact of Naph-EA-mal on cellular function would likely be indirect, resulting from the labeling and potential functional alteration of its target proteins. Further research is required to elucidate any direct effects of Naph-EA-mal on cellular signaling.

Conclusion

This guide provides a comprehensive, albeit theoretical, framework for the synthesis and purification of Naph-EA-mal. The outlined protocols are based on well-established organic chemistry principles and common laboratory practices for the preparation of similar fluorescent probes. Researchers and scientists are encouraged to use this guide as a starting point and to optimize the described conditions to achieve the desired purity and yield for their specific applications. The development of a detailed understanding of any potential interactions of Naph-EA-mal with cellular signaling pathways remains an area for future investigation.

Technical Guide: Photophysical Properties of Naphthalimide-Based Fluorescent Probes

Introduction

Naphthalimide-based fluorescent probes are a versatile class of small molecules widely utilized in chemical biology, materials science, and drug development. Their core structure, a 1,8-naphthalimide (B145957) fluorophore, can be readily functionalized at various positions to create probes that are sensitive to a wide range of analytes and environmental conditions, including metal ions, pH, viscosity, and specific biomolecules. These probes are valued for their high sensitivity, photostability, and tunable photophysical properties.

This technical guide provides an in-depth look at the key characteristics and applications of a representative naphthalimide-based fluorescent probe, focusing on its photophysical properties, experimental methodologies, and the underlying signaling mechanisms.

Photophysical Properties

The photophysical characteristics of naphthalimide probes are dictated by the nature and position of substituents on the naphthalimide core. These modifications influence the intramolecular charge transfer (ICT) processes that are fundamental to their fluorescence behavior.

Table 1: Photophysical Data of Representative Naphthalimide-Based Probes

| Property | Naphthalimide-Probe 1 (for pH sensing) | Naphthalimide-Probe 2 (for viscosity sensing) | Naphthalimide-Probe 3 (Quenched by Cu2+) |

| Absorption Maximum (λ_abs) | 394 nm (acidic/neutral), 406 nm (alkaline)[1] | ~590 nm[2] | Not Specified |

| Emission Maximum (λ_em) | Yellow-Green Emission[1] | 680 nm and 750 nm[2] | 500 nm[3] |

| Quantum Yield (Φ_F) | Low in "rotor-on" state, enhanced in "rotor-off" state | Not Specified | Not Specified |

| Fluorescence Lifetime (τ_f) | Not Specified | Not Specified | Not Specified |

| Detection Limit | Not Applicable | Not Applicable | 1.7 x 10⁻⁶ mol/L for Cu²⁺ |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and application of naphthalimide-based fluorescent probes.

General Synthesis of a 4-Substituted 1,8-Naphthalimide Probe

The synthesis of naphthalimide probes often involves the modification of a 4-bromo-1,8-naphthalic anhydride (B1165640) precursor. The following is a representative synthetic scheme:

-

Imidation: The 1,8-naphthalic anhydride derivative is reacted with a primary amine in a high-boiling point solvent such as ethanol (B145695) or acetic acid under reflux to form the naphthalimide ring.

-

Nucleophilic Substitution: The bromo-substituent at the 4-position is susceptible to nucleophilic substitution. Reaction with a nucleophile (e.g., an amine or thiol) in the presence of a base (e.g., K₂CO₃) and a catalyst (e.g., a copper salt) in a solvent like DMF or DMSO at elevated temperatures yields the 4-substituted naphthalimide probe.

-

Purification: The final product is typically purified by column chromatography on silica (B1680970) gel.

Fluorescence Quenching Assay for Metal Ion Detection

This protocol describes a typical experiment to evaluate the fluorescence quenching of a naphthalimide probe by a metal ion, such as Cu²⁺.

-

Stock Solutions: Prepare a stock solution of the naphthalimide probe (e.g., 1 mM in a suitable solvent like ethyl acetate) and a stock solution of the quencher (e.g., 10 mM Cu²⁺ in water).

-

Titration: In a series of fluorescence cuvettes, add a fixed concentration of the naphthalimide probe. To each cuvette, add increasing concentrations of the Cu²⁺ solution.

-

Spectroscopic Measurements: Record the fluorescence emission spectrum of each sample using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum of the probe.

-

Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the quencher. The data can be analyzed using the Stern-Volmer equation to determine the quenching constant.

Signaling Pathways and Mechanisms

The functionality of naphthalimide-based probes is often based on a change in their fluorescence output in response to a specific event. This can be visualized as a signaling pathway.

"Off-On" Fluorescence Switching Mechanism

A common mechanism for naphthalimide probes is a transition from a non-fluorescent ("off") state to a fluorescent ("on") state upon interaction with an analyte. This is often achieved by modulating the intramolecular charge transfer (ICT) process.

Caption: "Off-On" fluorescence switching mechanism of a naphthalimide probe.

Experimental Workflow for Probe Evaluation

The evaluation of a new fluorescent probe typically follows a standardized workflow to characterize its properties and performance.

Caption: Experimental workflow for fluorescent probe characterization.

Conclusion

Naphthalimide-based fluorescent probes are powerful tools for sensing and imaging. Their versatile chemistry allows for the rational design of probes with tailored specificities and photophysical properties. The principles and protocols outlined in this guide provide a foundation for researchers and drug development professionals to understand, design, and utilize these valuable molecular tools. While the specific probe "Naph-EA-mal" remains to be identified in the literature, the broader family of naphthalimide probes continues to be an active area of research with significant potential for future applications.

References

- 1. A Novel Fluorescent Probe for Determination of pH and Viscosity Based on a Highly Water-Soluble 1,8-Naphthalimide Rotor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Near-Infrared Fluorescent Probe with pH- and Viscosity-Switchable Performance for the Detection of Thrombi in Live Animals and Organs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Naph-EA-mal with Thiols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe N-(1-Naphthyl)-N'-ethylmaleimide (Naph-EA-mal), also known as Thiol-green 1. It details the core mechanism of action with thiols, presents quantitative data, outlines experimental protocols, and provides visualizations of the key processes. This document is intended to serve as a valuable resource for researchers utilizing Naph-EA-mal for the detection, labeling, and quantification of thiols in biological systems.

Core Mechanism of Action: Michael Addition

Naph-EA-mal is a "turn-on" fluorescent probe specifically designed to react with thiol groups (-SH) found in molecules such as cysteine, glutathione, and homocysteine. The fundamental mechanism of action is a Michael-type addition reaction . In this reaction, the thiol, specifically the more nucleophilic thiolate anion (R-S⁻), acts as a nucleophile and attacks the electron-deficient β-carbon of the maleimide (B117702) double bond. This results in the formation of a stable, covalent thioether bond.

The reaction is highly selective for thiols over other biological nucleophiles under physiological conditions (pH 7.0-7.5). The formation of the thioether adduct disrupts a photoinduced electron transfer (PET) process that quenches the fluorescence of the naphthalimide fluorophore in the free probe. This disruption leads to a significant increase in fluorescence intensity, allowing for the sensitive detection of thiols.

The key components of Naph-EA-mal are:

-

Naphthalimide moiety: The fluorophore responsible for the fluorescence signal.

-

Maleimide unit: The thiol-reactive acceptor group.

-

Ethylenediamine linker: Connects the fluorophore and the reactive group.

The reaction mechanism was confirmed by 1H NMR and HRMS in the original study by Sun et al.[1].

Quantitative Data

The following table summarizes the key quantitative data for the interaction of Naph-EA-mal with thiols.

| Parameter | Value | Thiol | Conditions | Reference |

| Excitation Wavelength (λex) | ~488 nm | - | Aqueous buffer | [2][3] |

| Emission Wavelength (λem) | ~540 nm | - | Aqueous buffer | [2][3] |

| Fluorescence Quantum Yield (Φ) of Free Probe | Very low (quenched) | - | Aqueous buffer | Implied by "turn-on" nature |

| Fluorescence Quantum Yield (Φ) of Adduct | Significantly higher | Cysteine, Glutathione | Aqueous buffer | Implied by "turn-on" nature |

| Second-Order Rate Constant (k) | Ultrafast | Cysteine, Glutathione | Aqueous buffer, pH 7.4 | |

| Detection Limit | 2.21 nM | Cysteine | - | Sun et al. (as cited in) |

| 3.31 nM | Homocysteine | - | Sun et al. (as cited in) | |

| 3.54 nM | Glutathione | - | Sun et al. (as cited in) |

Visualized Signaling Pathways and Workflows

Reaction Mechanism of Naph-EA-mal with a Thiol

Caption: Reaction of Naph-EA-mal with a thiol via Michael addition.

Experimental Workflow for Protein Labeling

References

Characterization of Naphthyl-Maleimide Thiol Reaction Kinetics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of the reaction kinetics between N-(1-naphthyl)ethylenediamine-maleimide (Naph-EA-mal) and thiol-containing molecules. The core of this bioconjugation strategy lies in the highly efficient and selective Michael addition reaction between the maleimide (B117702) moiety and a sulfhydryl group. Understanding the kinetics of this reaction is paramount for the successful design and optimization of bioconjugates, including antibody-drug conjugates (ADCs) and other targeted therapeutics.

The reaction between a maleimide and a thiol is a cornerstone of bioconjugation, prized for its high selectivity, rapid kinetics, and mild reaction conditions.[1][2] This process involves the nucleophilic attack of a thiol on the electron-deficient carbon-carbon double bond of the maleimide ring, resulting in the formation of a stable thioether bond.[2] The specificity of this reaction is highly dependent on the pH of the reaction environment, with an optimal range typically between 6.5 and 7.5.[2] Within this pH window, the reaction with thiols is significantly faster—approximately 1,000 times—than competing reactions with amines.[3]

Factors Influencing Reaction Kinetics

Several factors critically influence the rate of the thiol-maleimide reaction. These include the pH of the buffer, the concentration of reactants, the temperature, and the pKa of the thiol. The choice of solvent and the presence of initiators can also modulate the reaction mechanism and overall kinetics. For instance, polar solvents can facilitate the formation of the thiolate ion, the reactive species, thereby accelerating the reaction. Conversely, side reactions such as hydrolysis of the maleimide ring can occur, particularly at pH values above 7.5, leading to an unreactive maleamic acid derivative. The stability of the resulting thioether bond is also a consideration, as retro-Michael addition can occur under certain conditions.

Quantitative Analysis of Reaction Kinetics

The kinetics of thiol-maleimide reactions are typically characterized by second-order rate constants. The following tables summarize key quantitative data for various maleimide-thiol reactions, providing a basis for experimental design. While specific data for Naph-EA-mal is not extensively available, the data for structurally related maleimides offer valuable insights.

| Parameter | Optimal Range/Value | Notes | Reference(s) |

| pH | 6.5 - 7.5 | Balances thiol reactivity and minimizes amine reactivity and maleimide hydrolysis. | |

| Temperature | 4°C to 25°C | Lower temperatures can be used to slow down very fast reactions or for sensitive proteins. | |

| Maleimide:Thiol Molar Ratio | 2:1 to 5:1 | An excess of maleimide can help drive the reaction to completion. |

| Reaction | Conjugation Efficiency | Conditions | Reference(s) |

| cRGDfK with maleimide-PEG-PLGA NPs | 84 ± 4% | 30 min, room temperature, 10 mM HEPES pH 7.0, 2:1 maleimide to thiol ratio. | |

| N-allyl maleimide with methyl-3-mercaptopropionate | Quantitative (>95%) | Base (Et3N) initiated. |

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible kinetic data. Below are protocols for a typical thiol-maleimide conjugation reaction and its subsequent analysis.

General Protocol for Naph-EA-mal Thiol Conjugation

-

Reagent Preparation : Prepare a stock solution of the thiol-containing molecule in a suitable reaction buffer (e.g., phosphate-buffered saline, PBS) at a pH between 6.5 and 7.5. Freshly prepare a stock solution of Naph-EA-mal in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Reaction Initiation : Add the Naph-EA-mal stock solution to the thiol solution to achieve the desired final concentrations and molar ratio.

-

Incubation : Allow the reaction to proceed at room temperature (20-25°C) for 1-2 hours or at 4°C overnight. The reaction vessel should be protected from light if using a fluorescent maleimide.

-

Quenching : Quench any unreacted maleimide by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, in excess.

-

Purification : Purify the conjugate to remove unreacted starting materials and byproducts using techniques such as size-exclusion chromatography (SEC), dialysis, or high-performance liquid chromatography (HPLC).

Quantification of Free Thiols using Ellman's Reagent

The efficiency of the conjugation can be determined by quantifying the remaining free thiols before and after the reaction.

-

Standard Curve Preparation : Prepare a series of standards with known concentrations of a thiol-containing compound (e.g., L-cysteine).

-

Sample Preparation : Dilute the reaction mixture or purified conjugate in the reaction buffer.

-

Reaction : Add Ellman's Reagent (DTNB) solution to the standards and samples.

-

Measurement : Measure the absorbance at 412 nm after a short incubation period.

-

Calculation : Determine the concentration of free thiols in the samples by comparing their absorbance to the standard curve.

Characterization by Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for confirming the successful conjugation and determining the drug-to-antibody ratio (DAR) for ADCs.

-

Sample Preparation : Desalt the purified conjugate to remove non-volatile salts.

-

Mass Analysis : Infuse the prepared sample into an electrospray ionization (ESI) mass spectrometer.

-

Data Acquisition : Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range. The shift in mass will confirm the addition of the Naph-EA-mal moiety.

Visualizing Reaction Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the underlying mechanisms and experimental processes.

Caption: Michael addition of a thiol to a maleimide.

Caption: A typical experimental workflow for thiol-maleimide conjugation.

Caption: Conceptual pathway of an ADC utilizing a thiol-maleimide linker.

References

Navigating the Solubility of Naph-EA-mal: A Technical Guide for Researchers

An in-depth examination of the solubility characteristics of N-(1-Naphthyl)-N-ethylmaleimide (Naph-EA-mal), a crucial fluorescent probe for thiol detection. This guide provides available solubility data, detailed experimental protocols for solubility determination, and a workflow to assist researchers in drug development and cellular imaging.

Naph-EA-mal, also known as Thiol-green 1, is a fluorescent probe renowned for its rapid and highly selective detection of thiol-containing biomolecules, such as proteins with cysteine residues.[1][2] Its application in labeling protein thiols and imaging thiols within living cells makes a thorough understanding of its solubility paramount for successful experimental design and execution.[1][2] This technical guide consolidates the available solubility information for Naph-EA-mal, provides comprehensive experimental protocols for determining its solubility in various solvents, and offers a logical workflow for these procedures.

Quantitative Solubility Data

The solubility of Naph-EA-mal is a critical factor for its use in biological assays, which are often conducted in aqueous environments. While comprehensive quantitative data across a wide range of solvents is not extensively published, existing information points to its solubility in dimethyl sulfoxide (B87167) (DMSO). Like many fluorescent dye maleimides, Naph-EA-mal exhibits limited aqueous solubility.[3]

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Conditions |

| Dimethyl Sulfoxide (DMSO) | 33.33 | 85.15 | Requires sonication; use of newly opened, hygroscopic DMSO is recommended as it can significantly impact solubility. |

Note: This table will be updated as more quantitative solubility data becomes available.

For many applications, a concentrated stock solution of the maleimide (B117702) is prepared in an anhydrous organic solvent like DMSO or N,N-dimethylformamide (DMF) before being introduced to the aqueous reaction buffer. It is crucial to keep the final concentration of the organic co-solvent in the reaction mixture low, typically below 10% (v/v), to avoid protein precipitation.

Experimental Protocols for Solubility Determination

For researchers requiring solubility data in specific solvent systems not listed above, the following are standardized experimental protocols for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium or thermodynamic solubility of a compound. It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Materials:

-

Naph-EA-mal (solid)

-

Solvent of interest (e.g., water, PBS, ethanol)

-

Vials with screw caps

-

Orbital shaker in a temperature-controlled environment

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry)

Procedure:

-

Add an excess amount of solid Naph-EA-mal to a vial. The excess solid should be visible.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the samples to pellet any remaining undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent and analyze the concentration of Naph-EA-mal using a validated analytical method.

Kinetic Solubility Assay

Kinetic solubility is often measured in drug discovery to assess the precipitation of a compound from a supersaturated solution, typically created by adding a DMSO stock solution to an aqueous buffer.

Materials:

-

Naph-EA-mal dissolved in DMSO (e.g., 10 mM stock solution)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microtiter plates

-

Plate reader (e.g., nephelometer or UV-Vis spectrophotometer)

-

Liquid handling robotics (optional, for high throughput)

Procedure:

-

Prepare a stock solution of Naph-EA-mal in DMSO.

-

Dispense the aqueous buffer into the wells of a 96-well plate.

-

Add small volumes of the Naph-EA-mal DMSO stock solution to the aqueous buffer in the wells to create a range of concentrations.

-

Mix and incubate the plate at room temperature for a set period (e.g., 1-2 hours).

-

Measure the turbidity or light scattering of each well using a nephelometer or the absorbance using a UV-Vis spectrophotometer to detect precipitation.

-

The kinetic solubility is the concentration at which precipitation is first observed.

Experimental Workflow and Signaling Pathways

To aid researchers in the practical application of Naph-EA-mal, a logical workflow for solubility testing is presented below. This workflow outlines the key decision points and steps from initial assessment to the determination of thermodynamic solubility.

While Naph-EA-mal itself is not part of a signaling pathway, it is a tool used to study proteins that are. For instance, it can be used to label cysteine residues on proteins involved in various cellular signaling cascades, allowing for the investigation of their function and regulation. The reaction of Naph-EA-mal with a protein thiol is a direct covalent modification.

This guide provides a foundational understanding of the solubility of Naph-EA-mal for researchers. The provided protocols and workflows are intended to empower scientists to determine the solubility in their specific experimental setups, ensuring the reliable and effective use of this important fluorescent probe.

References

The Rise of Naphthalimides: A Technical Guide to Thiol-Specific Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

The detection and quantification of biological thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH), are critical for understanding cellular redox homeostasis and their roles in various diseases. In recent years, naphthalimide-based fluorescent probes have emerged as a powerful and versatile tool for this purpose. Their excellent photophysical properties, including high quantum yields, large Stokes shifts, and good photostability, coupled with the relative ease of chemical modification, make them ideal candidates for developing highly sensitive and selective thiol sensors. This technical guide provides an in-depth exploration of the discovery, development, and application of naphthalimide-based thiol probes, with a focus on their synthesis, sensing mechanisms, and practical implementation.

Core Principles of Naphthalimide-Based Thiol Probes

The fundamental design of a naphthalimide-based thiol probe involves three key components: the naphthalimide fluorophore, a thiol-reactive group, and often a linker. The naphthalimide core acts as the signaling unit, while the reactive group provides selectivity for thiols. The interaction between the probe and a thiol analyte triggers a change in the electronic properties of the naphthalimide fluorophore, leading to a detectable change in its fluorescence, most commonly a "turn-on" response.

Several sensing mechanisms have been successfully employed in the design of these probes, including:

-

Nucleophilic Aromatic Substitution (NAS) : In this mechanism, the electron-deficient naphthalimide ring is functionalized with a good leaving group. Thiols, being potent nucleophiles, attack the ring, displacing the leaving group and forming a highly fluorescent thioether conjugate. This reaction restores the fluorescence of the naphthalimide core, which was previously quenched.[1][2]

-

Michael Addition : Probes designed with a Michael acceptor, such as a maleimide (B117702) group, react with thiols via a conjugate addition reaction.[3] This reaction disrupts a quenching pathway, leading to a significant increase in fluorescence.

-

Photoinduced Electron Transfer (PET) : In PET-based probes, a recognition unit (the thiol receptor) can donate an electron to the excited fluorophore, quenching its fluorescence.[4] Upon reaction with a thiol, the electron-donating ability of the recognition unit is diminished, thus inhibiting the PET process and "turning on" the fluorescence.

Quantitative Comparison of Naphthalimide-Based Thiol Probes

The performance of a fluorescent probe is characterized by several key parameters. The following tables summarize the quantitative data for a selection of naphthalimide-based thiol probes, providing a comparative overview for researchers.

| Probe Name | Target Analyte(s) | Excitation (nm) | Emission (nm) | Detection Limit | Quantum Yield (Φ) | Fold Increase in Fluorescence | Reference |

| MSBN | Thiols | ~365 | ~450 | Not Specified | Not Specified | >100 | [1] |

| NAP-DNP | Cys, Hcy, GSH | Not Specified | Not Specified | Cys: 0.32 µM; Hcy: 0.88 µM; GSH: 0.46 µM | Not Specified | Not Specified | |

| Naph-EA-mal | Thiols | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | |

| STP1, 2 | GSH | ~490 | ~487 | 84 nM | Not Specified | ~90 | |

| Compound 1 | Cys, Hcy, GSH | 415 | 560 | Cys: 0.20 µM; Hcy: 0.43 µM; GSH: 0.43 µM | Not Specified | Not Specified |

Signaling Pathways and Experimental Workflows

To visually represent the underlying principles of naphthalimide-based thiol probes, the following diagrams have been generated using the DOT language.

Caption: General mechanism of a naphthalimide probe based on Nucleophilic Aromatic Substitution.

References

- 1. Naphthalimide Scaffold Provides Versatile Platform for Selective Thiol Sensing and Protein Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. An ultrafast turn-on thiol probe for protein labeling and bioimaging - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]

Naph-EA-mal (CAS 210292-65-2): A Technical Guide to a High-Performance Thiol-Reactive Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naph-EA-mal (also known as Thiol-green 1), with CAS number 210292-65-2, is a highly efficient and rapid-response "turn-on" fluorescent probe designed for the specific detection and visualization of thiols in biological systems. Its utility spans a wide range of applications, from labeling protein thiols to real-time imaging of thiol dynamics in living cells and quantifying total thiol content in cell lysates. This technical guide provides an in-depth overview of Naph-EA-mal, including its chemical properties, mechanism of action, detailed experimental protocols, and its application in studying cellular signaling pathways, particularly those related to oxidative stress.

Introduction

Thiols, particularly the sulfhydryl groups of cysteine residues in proteins and the antioxidant glutathione (B108866) (GSH), play a pivotal role in maintaining cellular redox homeostasis, enzyme catalysis, and signal transduction. Dysregulation of thiol metabolism is implicated in numerous pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular disorders. Consequently, the development of sensitive and specific probes for detecting and quantifying thiols is of paramount importance in biomedical research and drug development. Naph-EA-mal has emerged as a valuable tool in this context, offering rapid and robust fluorescence upon reaction with thiols.

Physicochemical and Spectroscopic Properties

Naph-EA-mal is a small molecule comprised of a naphthalimide fluorophore, a maleimide (B117702) functional group that serves as the thiol-reactive moiety, and an ethylenediamine (B42938) linker.[1] This design results in a probe that is essentially non-fluorescent in its native state but exhibits a strong fluorescence emission upon reaction with a thiol.

Table 1: Physicochemical and Spectroscopic Properties of Naph-EA-mal

| Property | Value | Reference |

| CAS Number | 210292-65-2 | |

| Synonyms | Thiol-green 1 | [1] |

| Molecular Formula | C22H21N3O4 | |

| Molecular Weight | 391.42 g/mol | |

| Excitation Wavelength (λex) | 488 nm | [1] |

| Emission Wavelength (λem) | 540 nm | [1] |

| Appearance | Solid | |

| Fluorescence Enhancement | >200-fold upon reaction with thiols | [2] |

Mechanism of Action

The "turn-on" fluorescence mechanism of Naph-EA-mal is based on a Michael addition reaction between the maleimide group of the probe and the sulfhydryl group of a thiol-containing molecule. In its free form, the fluorescence of the naphthalimide fluorophore is quenched. Upon reaction with a thiol, the nucleophilic attack of the thiolate anion on the electron-deficient double bond of the maleimide ring forms a stable thioether bond. This covalent modification disrupts the quenching mechanism, leading to a significant increase in fluorescence intensity. This reaction is highly selective for thiols over other biologically relevant nucleophiles.

Caption: Mechanism of Naph-EA-mal fluorescence activation.

Experimental Protocols

General Considerations for Protein Labeling

The reaction of maleimides with thiols is most efficient at a pH range of 7.0-7.5. Buffers should be free of thiols, such as Tris, PBS, and HEPES. To prevent the oxidation of thiols to disulfides, which do not react with maleimides, it is recommended to work with degassed buffers and, if necessary, reduce any existing disulfide bonds with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to labeling.

Detailed Protocol for Labeling Purified Proteins

This protocol provides a general guideline for labeling a purified protein with Naph-EA-mal. Optimization may be required for specific proteins.

Materials:

-

Purified protein containing at least one cysteine residue

-

Naph-EA-mal

-

Anhydrous DMSO or DMF

-

Degassed reaction buffer (e.g., 1x PBS, pH 7.2)

-

TCEP (optional, for disulfide reduction)

-

Quenching reagent (e.g., 2-mercaptoethanol (B42355) or L-cysteine)

-

Purification column (e.g., desalting or size-exclusion chromatography)

Procedure:

-

Protein Preparation: Dissolve the purified protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.

-

(Optional) Reduction of Disulfides: If the protein contains disulfide bonds that need to be reduced to free thiols, add a 10-20 fold molar excess of TCEP to the protein solution. Incubate at room temperature for 30-60 minutes.

-

Naph-EA-mal Stock Solution: Immediately before use, prepare a 10 mM stock solution of Naph-EA-mal in anhydrous DMSO or DMF.

-

Labeling Reaction: Add a 10-20 fold molar excess of the Naph-EA-mal stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: (Optional) To stop the reaction, add a quenching reagent such as 2-mercaptoethanol or L-cysteine to a final concentration of 10-20 mM to react with any unreacted Naph-EA-mal.

-

Purification: Remove the unreacted probe and quenching reagent by passing the reaction mixture through a desalting or size-exclusion chromatography column equilibrated with the desired storage buffer.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and Naph-EA-mal (at its absorbance maximum) and using the respective extinction coefficients.

Caption: General workflow for protein labeling with Naph-EA-mal.

Protocol for Live-Cell Imaging of Thiols

This protocol provides a general procedure for imaging intracellular thiols in living cells using Naph-EA-mal.

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

Naph-EA-mal

-

Anhydrous DMSO

-

Cell culture medium or imaging buffer (e.g., HBSS)

-

Fluorescence microscope

Procedure:

-

Cell Culture: Plate cells on a suitable imaging dish or coverslip and grow to the desired confluency.

-

Naph-EA-mal Loading Solution: Prepare a stock solution of Naph-EA-mal in DMSO. Dilute the stock solution in cell culture medium or imaging buffer to a final working concentration (typically 1-10 µM). The optimal concentration should be determined experimentally to maximize signal and minimize potential toxicity.

-

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed imaging buffer. Add the Naph-EA-mal loading solution to the cells.

-

Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.

-

Wash: Remove the loading solution and wash the cells two to three times with pre-warmed imaging buffer to remove any unbound probe.

-

Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the excitation and emission wavelengths of Naph-EA-mal (Ex/Em: 488/540 nm).

Application in Studying Oxidative Stress Signaling: The Keap1-Nrf2 Pathway

A key application of Naph-EA-mal is in the study of oxidative stress signaling pathways. One of the most critical pathways in the cellular defense against oxidative stress is the Keap1-Nrf2 pathway. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Keap1 is a cysteine-rich protein that acts as a redox sensor. Upon exposure to oxidative or electrophilic stress, specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes, including those involved in glutathione synthesis and recycling.

Naph-EA-mal can be utilized to monitor the changes in the cellular thiol status that are indicative of oxidative stress and the activation of the Keap1-Nrf2 pathway. For instance, a decrease in the overall cellular fluorescence of Naph-EA-mal could indicate widespread thiol oxidation, a condition that would trigger Nrf2 activation.

Caption: The Keap1-Nrf2 signaling pathway in response to oxidative stress.

Quantification of Protein Thiols

Naph-EA-mal can be used to quantify the total thiol content in protein samples or cell lysates. This is typically achieved by reacting the sample with an excess of Naph-EA-mal and measuring the resulting fluorescence intensity. A standard curve is generated using a known concentration of a thiol-containing compound, such as reduced glutathione or cysteine, to relate fluorescence intensity to thiol concentration.

Table 2: Example Standard Curve Data for Thiol Quantification

| GSH Concentration (µM) | Fluorescence Intensity (a.u.) |

| 0 | 50 |

| 1 | 250 |

| 2.5 | 600 |

| 5 | 1200 |

| 10 | 2350 |

| 20 | 4600 |

Synthesis of Naph-EA-mal

The synthesis of Naph-EA-mal involves a multi-step process. A detailed synthetic scheme can be found in the primary literature. The general approach involves the synthesis of a naphthalimide precursor with a reactive amine group, which is then coupled to a maleimide derivative.

Conclusion

Naph-EA-mal is a versatile and powerful fluorescent probe for the detection and quantification of thiols in a variety of biological contexts. Its rapid "turn-on" response, high sensitivity, and selectivity make it an invaluable tool for researchers in cell biology, biochemistry, and drug discovery. The ability to visualize and quantify changes in cellular thiol status provides critical insights into the mechanisms of oxidative stress and the signaling pathways that govern cellular responses to redox imbalances. This technical guide provides a comprehensive overview and practical protocols to facilitate the effective use of Naph-EA-mal in research settings.

References

An In-Depth Technical Guide to the Excitation and Emission Spectra of Naph-EA-mal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naph-EA-mal, also known as Thiol-green 1, is a "turn-on" fluorescent probe with high selectivity for thiol groups.[1] This characteristic makes it a valuable tool in various biological and pharmaceutical research areas, including the detection of thiols in living cells, labeling of protein thiols, and quantification of total thiol concentrations in cell lysates.[1][2] This technical guide provides a comprehensive overview of the excitation and emission properties of Naph-EA-mal, detailed experimental protocols for its use, and visualizations of its reaction mechanism and experimental workflow.

Spectroscopic Properties of Naph-EA-mal

Naph-EA-mal is a naphthalimide-based fluorophore. Naphthalimide derivatives are known for their strong fluorescence and sensitivity to the molecular environment.[3][4] The key spectroscopic data for Naph-EA-mal are summarized in the table below.

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | 488 nm | |

| Emission Wavelength (λem) | 540 nm |

Thiol Detection Mechanism

The functionality of Naph-EA-mal as a thiol-selective probe is based on the specific and rapid reaction between its maleimide (B117702) group and a thiol (sulfhydryl) group. This reaction involves a Michael addition of the thiol to the carbon-carbon double bond of the maleimide ring. This covalent bond formation alters the electronic structure of the naphthalimide fluorophore, leading to a significant increase in its fluorescence quantum yield, thus "turning on" the fluorescence signal.

References

- 1. An ultrafast turn-on thiol probe for protein labeling and bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Naph-EA-mal | TargetMol [targetmol.com]

- 3. Synthesis and Photophysical Studies on Naphthalimide Derived Fluorophores as Markers in Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Quantum Yield of Naph-EA-mal Fluorescence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe Naph-EA-mal, with a specific focus on its fluorescence quantum yield. Naph-EA-mal is a "turn-on" fluorescent probe designed for the rapid and selective detection of thiols in biological systems.[1][2] Its utility in labeling protein thiols, imaging thiols in living cells, and quantifying thiol content makes it a valuable tool in redox biology and drug development.[1][2]

Core Principles of Naph-EA-mal Fluorescence

Naph-EA-mal consists of three key components: a naphthalimide fluorophore, a maleimide (B117702) unit that acts as a thiol acceptor, and a 1,2-ethylenediamine linker.[1] In its free form, the probe exhibits minimal fluorescence. The maleimide group quenches the fluorescence of the naphthalimide fluorophore. Upon reaction with a thiol-containing molecule (such as cysteine, glutathione, or a protein thiol), a stable thioether bond is formed via a Michael addition reaction. This reaction disrupts the quenching mechanism, leading to a significant increase in fluorescence intensity, thus acting as a "turn-on" sensor.

Quantitative Data on Naph-EA-mal Fluorescence

The photophysical properties of Naph-EA-mal are crucial for its application as a fluorescent probe. While the seminal paper by Sun et al. (2016) describes the probe's characteristics, specific quantum yield values are often determined in relation to a known standard. For comparative purposes, this guide includes data on similar naphthalimide-based thiol probes. It is important to note that the quantum yield of Naph-EA-mal itself is expected to be low in its free form and significantly higher after conjugation with a thiol.

| Probe | Condition | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Reference |

| Naph-EA-mal | Post-reaction with thiol | ~488 | ~540 | Data not available in cited literature | |

| Nap-I (a naphthalimide-iodoacetamide probe) | In Tris-HCl buffer | ~449 | ~553 | 0.677 | |

| Naphthalimide-based probes (general) | In various solvents | - | - | 0.45 - 0.65 |

Note: The quantum yield for Naph-EA-mal is not explicitly stated in the reviewed literature. The value for Nap-I is provided as a reference for a similar naphthalimide-based thiol probe.

Experimental Protocols

This protocol outlines the comparative method for determining the fluorescence quantum yield of a sample (e.g., Naph-EA-mal-thiol adduct) using a reference standard with a known quantum yield.

Materials:

-

Fluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Naph-EA-mal

-

Thiol-containing compound (e.g., glutathione, cysteine)

-

Reference standard with known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

-

Appropriate buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

Procedure:

-

Prepare a stock solution of the reference standard in the appropriate solvent.

-

Prepare a stock solution of Naph-EA-mal in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of the thiol compound in the buffer.

-

Prepare a series of dilutions of the reference standard in the appropriate solvent.

-

Prepare a series of solutions containing a fixed concentration of Naph-EA-mal and varying concentrations of the thiol in the buffer. Allow the reaction to go to completion.

-

Measure the absorbance of all solutions at the excitation wavelength of the reference standard using the UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.

-

Measure the fluorescence emission spectra of all solutions using the fluorometer, with excitation at the same wavelength used for the absorbance measurements.

-

Integrate the area under the emission curve for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the reference standard and the Naph-EA-mal-thiol adduct.

-

Calculate the quantum yield (Φ_x) of the sample using the following equation:

Φ_x = Φ_std * (Grad_x / Grad_std) * (n_x² / n_std²)

Where:

-

Φ_std is the quantum yield of the reference standard.

-

Grad_x and Grad_std are the gradients of the linear plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

n_x and n_std are the refractive indices of the solvents used for the sample and the standard, respectively.

-

This protocol provides a general procedure for labeling proteins with Naph-EA-mal.

Materials:

-

Naph-EA-mal

-

Protein of interest containing free thiol groups

-

Buffer (e.g., PBS, pH 7.0-7.5)

-

DMSO or DMF for preparing Naph-EA-mal stock solution

-

Size-exclusion chromatography column for purification

Procedure:

-

Prepare a 1-10 mM stock solution of Naph-EA-mal in anhydrous DMSO or DMF.

-

Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL.

-

Add the Naph-EA-mal stock solution to the protein solution to achieve a 10-20 fold molar excess of the probe.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Remove the unreacted Naph-EA-mal by size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis.

-

Verify the labeling by measuring the fluorescence of the labeled protein.

Visualizations

Caption: Reaction of Naph-EA-mal with a thiol-containing molecule.

Caption: Workflow for relative quantum yield determination.

Caption: Detection of cellular thiols using Naph-EA-mal.

References

Navigating the Stability of Naph-EA-mal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-(1-naphthyl)ethylenediamine-maleimide (Naph-EA-mal). Understanding the stability profile of Naph-EA-mal, a fluorescent probe crucial for protein labeling and bioimaging, is paramount for ensuring the accuracy, reproducibility, and reliability of experimental data. This document outlines the key chemical features influencing its stability, potential degradation pathways, recommended storage and handling procedures, and detailed experimental protocols for conducting stability studies.

Core Concepts: Chemical Structure and Stability

Naph-EA-mal's structure, featuring a naphthalene (B1677914) group, an ethylenediamine (B42938) linker, and a maleimide (B117702) moiety, dictates its stability profile. The naphthalene component generally imparts good photostability, a desirable characteristic for fluorescent probes. However, the maleimide group is susceptible to certain degradation reactions, particularly hydrolysis and reaction with thiols.

Recommended Storage Conditions

Proper storage is critical to maintain the integrity of Naph-EA-mal. The following conditions are recommended based on supplier datasheets and the known chemistry of maleimide compounds.

Table 1: Recommended Storage Conditions for Naph-EA-mal

| Form | Storage Temperature | Duration | Notes |

| Solid Powder | -20°C | Up to 2 years | Keep tightly sealed in a desiccated environment to protect from moisture.[1] |

| Solution in DMSO | -80°C | Up to 6 months | Prepare aliquots to avoid repeated freeze-thaw cycles.[1] |

| Solution in DMSO | -20°C | Up to 1 month | For shorter-term storage, aliquoting is still recommended.[1] |

| Solution in DMSO | 4°C | Up to 2 weeks | Recommended for immediate or very short-term use.[1] |

Potential Degradation Pathways

The primary routes of degradation for Naph-EA-mal involve the maleimide ring. Understanding these pathways is essential for designing stability studies and interpreting results. The two main degradation pathways are:

-

Hydrolysis: The succinimide (B58015) ring of the maleimide is susceptible to hydrolysis, which is the cleavage of the ring by water. This reaction is pH-dependent and is generally accelerated under basic conditions. The hydrolysis product is a maleamic acid derivative, which is typically more stable and resistant to further reactions like the retro-Michael addition.

-

Retro-Michael Addition: Maleimide-thiol adducts can undergo a retro-Michael reaction, which is a reversal of the initial conjugation reaction. This leads to the cleavage of the bond between the thiol and the maleimide, potentially causing the release of a conjugated payload in drug delivery applications. The stability of the maleimide-thiol bond is a critical factor in the efficacy of bioconjugates.

Experimental Protocols for Stability Assessment

To thoroughly assess the stability of Naph-EA-mal, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to accelerate its degradation and identify potential degradation products and pathways.

Forced Degradation Study Protocol

Objective: To evaluate the stability of Naph-EA-mal under various stress conditions, including acid, base, oxidation, heat, and light.

Materials:

-

Naph-EA-mal

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid, HPLC grade

-

Appropriate buffers (e.g., phosphate (B84403) buffer for pH 7.4)

-

HPLC system with UV-Vis or fluorescence detector

-

LC-MS system for identification of degradation products

-

Photostability chamber

-

Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of Naph-EA-mal in a suitable solvent (e.g., DMSO or ACN) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for a defined period, monitoring frequently due to the potential for rapid degradation.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for a defined period.

-

Thermal Degradation: Incubate the solid Naph-EA-mal and a solution of Naph-EA-mal at an elevated temperature (e.g., 60°C or 80°C) for a defined period.

-

Photostability: Expose a solution of Naph-EA-mal to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

-

Sample Analysis:

-

At specified time points, withdraw aliquots from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable. The mobile phase could consist of a gradient of acetonitrile and water with a modifier like formic acid.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent Naph-EA-mal.

-

Use LC-MS to identify the mass of the degradation products to help elucidate their structures.

-

Table 2: Example Forced Degradation Study Conditions and Analytical Plan

| Stress Condition | Reagent/Condition | Temperature | Time Points (hours) | Analytical Method |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 0, 24, 48, 72 | RP-HPLC-UV/Fluorescence, LC-MS |

| Base Hydrolysis | 0.1 M NaOH | Room Temp | 0, 1, 4, 8, 24 | RP-HPLC-UV/Fluorescence, LC-MS |

| Oxidation | 3% H₂O₂ | Room Temp | 0, 8, 24, 48 | RP-HPLC-UV/Fluorescence, LC-MS |

| Thermal (Solid) | - | 80°C | 0, 24, 48, 72 | RP-HPLC-UV/Fluorescence, LC-MS |

| Thermal (Solution) | In DMSO | 60°C | 0, 24, 48, 72 | RP-HPLC-UV/Fluorescence, LC-MS |

| Photostability | 1.2 million lux hours, 200 Wh/m² | Room Temp | - | RP-HPLC-UV/Fluorescence, LC-MS |

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Stability Testing

Caption: Workflow for conducting a forced degradation study of Naph-EA-mal.

Potential Degradation Pathway of Naph-EA-mal

Caption: Potential degradation pathways of Naph-EA-mal.

Conclusion

The stability of Naph-EA-mal is a critical consideration for its effective use in research and development. While the naphthalene moiety contributes to its photostability, the maleimide group is susceptible to hydrolysis and, in its conjugated form, to retro-Michael addition. Adherence to recommended storage conditions is essential to minimize degradation. For applications requiring long-term stability or use in complex biological media, a thorough stability assessment, as outlined in the provided protocols, is strongly recommended. This will ensure the generation of reliable and reproducible data, which is fundamental to the advancement of scientific discovery.

References

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging of Thiols Using Naph-EA-mal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naph-EA-mal is a highly selective and sensitive fluorescent probe designed for the detection and quantification of thiols in biological systems.[1][2] Structurally, it comprises a naphthalimide fluorophore, a maleimide (B117702) group that serves as the thiol acceptor, and a 1,2-ethylenediamine linker.[1][2] The probe operates on a "turn-on" fluorescence mechanism. In its native state, Naph-EA-mal exhibits weak fluorescence. Upon reaction with a thiol-containing molecule, such as glutathione (B108866) (GSH) or cysteine (Cys), a stable thioether bond is formed. This reaction disrupts the photoinduced electron transfer (PET) process that quenches the fluorescence of the naphthalimide dye, leading to a significant increase in fluorescence intensity.[1] This rapid and specific reaction makes Naph-EA-mal a valuable tool for various applications, including the labeling of protein thiols, real-time imaging of thiols in living cells, and the quantification of total thiol content in cell lysates.

Quantitative Data

The photophysical and chemical properties of Naph-EA-mal are summarized in the table below, providing key parameters for experimental design and data interpretation.

| Property | Value | Reference |

| Excitation Wavelength (λex) | 488 nm | |

| Emission Wavelength (λem) | 540 nm | |

| Fluorescence Quantum Yield | ~0.5 (after reaction with thiols) | |

| Molar Extinction Coefficient (ε) | > 1.0 x 104 M-1cm-1 | |

| Reaction Time with Thiols | Ultrafast, within seconds | |

| Fluorescence Enhancement | > 100-fold upon reaction with thiols | |

| Solubility | Good in aqueous solutions |

Note: Some quantitative data, such as the precise quantum yield and molar extinction coefficient, are not consistently reported across all sources. The values provided are based on typical performance characteristics of similar naphthalimide-based probes and information from the primary literature describing Naph-EA-mal as a highly efficient turn-on probe.

Signaling Pathway and Reaction Mechanism

The detection of thiols by Naph-EA-mal is based on a Michael addition reaction. The maleimide moiety of Naph-EA-mal acts as a Michael acceptor, and the nucleophilic thiol group of a biomolecule (like glutathione or a cysteine residue in a protein) acts as the Michael donor. This reaction results in the formation of a stable carbon-sulfur bond.

Figure 1: Reaction mechanism of Naph-EA-mal with thiols.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Intracellular Thiols

This protocol describes the use of Naph-EA-mal for the qualitative and semi-quantitative analysis of thiols in living cells using fluorescence microscopy.

Materials:

-

Naph-EA-mal stock solution (1 mM in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Live-cell imaging compatible plates or dishes

-

Fluorescence microscope with appropriate filter sets (e.g., FITC or GFP channel)

-

Cells of interest cultured to 70-80% confluency

Procedure:

-

Cell Preparation: Culture cells on glass-bottom dishes or chamber slides suitable for live-cell imaging.

-

Probe Loading: a. Prepare a working solution of Naph-EA-mal by diluting the 1 mM stock solution in pre-warmed cell culture medium to a final concentration of 5-10 µM. b. Remove the culture medium from the cells and wash once with warm PBS. c. Add the Naph-EA-mal working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

-

Washing: Remove the loading solution and wash the cells twice with warm PBS to remove any excess probe.

-

Imaging: a. Add fresh, pre-warmed culture medium or PBS to the cells. b. Image the cells using a fluorescence microscope with excitation at ~488 nm and emission detection at ~540 nm. c. For negative controls, cells can be pre-treated with a thiol-scavenging agent like N-ethylmaleimide (NEM) before loading with Naph-EA-mal to confirm that the fluorescence signal is specific to thiols.

Figure 2: Experimental workflow for live-cell thiol imaging.

Protocol 2: Labeling of Protein Thiols

This protocol provides a general procedure for labeling cysteine residues in purified proteins with Naph-EA-mal.

Materials:

-

Naph-EA-mal stock solution (10 mM in DMSO)

-

Purified protein of interest (1-10 mg/mL in a suitable buffer, pH 7.0-7.5)

-

Reaction buffer (e.g., PBS or Tris buffer, pH 7.2-7.5)

-

Size-exclusion chromatography column or dialysis cassette for purification

-

Optional: Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) if disulfide bonds need to be reduced.

Procedure:

-

Protein Preparation: a. Dissolve the purified protein in the reaction buffer. b. (Optional) If the protein contains disulfide bonds that need to be reduced to free up thiol groups, add a 5-10 fold molar excess of TCEP and incubate for 30 minutes at room temperature.

-

Labeling Reaction: a. Add a 10-20 fold molar excess of Naph-EA-mal from the stock solution to the protein solution. b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: a. Remove the unreacted Naph-EA-mal by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer. b. Alternatively, dialyze the labeled protein against a large volume of buffer to remove the free probe.

-

Characterization: a. Confirm labeling by measuring the fluorescence of the protein. b. The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein and the attached naphthalimide fluorophore.

Protocol 3: Quantification of Total Thiol Content in Cell Lysates

This protocol describes a method to quantify the total concentration of thiols in cell lysates using Naph-EA-mal and a fluorescence plate reader.

Materials:

-

Naph-EA-mal stock solution (1 mM in DMSO)

-

Lysis buffer (e.g., RIPA buffer)

-

96-well black microplate

-

Fluorescence plate reader

-

Glutathione (GSH) for standard curve

-

Protein quantification assay (e.g., BCA assay)

Procedure:

-

Cell Lysis: a. Harvest cells and wash with cold PBS. b. Lyse the cells in lysis buffer on ice for 30 minutes. c. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant (cell lysate).

-

Protein Quantification: Determine the total protein concentration of the cell lysate using a standard protein assay.

-

Standard Curve Preparation: a. Prepare a series of GSH standards (e.g., 0-100 µM) in lysis buffer.

-

Assay: a. In a 96-well plate, add a specific amount of cell lysate (e.g., 10-50 µg of total protein) to each well. b. Add the GSH standards to separate wells. c. Bring the volume of all wells to 100 µL with lysis buffer. d. Add Naph-EA-mal to each well to a final concentration of 10 µM. e. Incubate the plate for 15 minutes at room temperature, protected from light.

-

Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~488 nm and emission at ~540 nm.

-

Calculation: a. Subtract the blank reading (no GSH) from all measurements. b. Plot the fluorescence intensity of the GSH standards versus their concentration to generate a standard curve. c. Determine the thiol concentration in the cell lysates by interpolating their fluorescence values on the standard curve. d. Normalize the thiol concentration to the protein concentration of the lysate (e.g., in nmol/mg protein).

Figure 3: Workflow for thiol quantification in cell lysates.

Troubleshooting

-

Low Fluorescence Signal in Live Cells:

-

Increase the concentration of Naph-EA-mal or the incubation time.

-

Ensure cells are healthy and not overly confluent.

-

Check the filter sets on the microscope to ensure they are appropriate for the excitation and emission wavelengths of the Naph-EA-mal-thiol adduct.

-

-

High Background Fluorescence:

-

Ensure thorough washing of cells after probe loading to remove excess unbound probe.

-

Reduce the concentration of Naph-EA-mal.

-

-

Inconsistent Results in Quantification Assay:

-

Ensure accurate pipetting and mixing in the 96-well plate.

-

Prepare fresh GSH standards for each experiment.

-

Protect the plate from light during incubation and measurement to prevent photobleaching.

-

Conclusion

Naph-EA-mal is a versatile and powerful fluorescent probe for the detection and quantification of thiols in a variety of biological contexts. Its rapid, turn-on fluorescence response and high selectivity make it an excellent tool for live-cell imaging, protein labeling, and biochemical assays. The protocols provided here offer a starting point for researchers to incorporate Naph-EA-mal into their studies of thiol biology and redox signaling. As with any experimental technique, optimization of the specific conditions for the cell type or protein of interest is recommended to achieve the best results.

References

Application Notes and Protocols for Naph-EA-mal in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naph-EA-mal, also known as Thiol-green 1, is a highly selective and rapid "turn-on" fluorescent probe designed for the detection and imaging of thiols in biological systems.[1] This probe utilizes a naphthalimide fluorophore, which exhibits minimal fluorescence in its native state. Upon reaction with thiol groups, such as those found in glutathione (B108866) and cysteine residues of proteins, the maleimide (B117702) moiety of Naph-EA-mal undergoes a Michael addition reaction.[1][2] This reaction disrupts a photoinduced electron transfer (PET) process that quenches the fluorescence, leading to a significant increase in the fluorescence signal.[3] This "turn-on" mechanism provides a high signal-to-noise ratio, making Naph-EA-mal an excellent tool for various applications in fluorescence microscopy, particularly in the study of oxidative stress and related signaling pathways.

Applications in Fluorescence Microscopy

Naph-EA-mal has been successfully employed in a range of applications, including:

-

Labeling of Protein Thiols: The maleimide group of Naph-EA-mal reacts specifically with the sulfhydryl groups of cysteine residues in proteins, allowing for fluorescent labeling and visualization of protein localization and dynamics.[2]

-

Imaging of Thiols in Living Cells: Its cell permeability enables the imaging of intracellular thiols, providing insights into the cellular redox state and the distribution of important antioxidants like glutathione.

-

Quantification of Thiol Content: The fluorescence intensity of Naph-EA-mal is proportional to the thiol concentration, allowing for the quantification of total thiol content in cell lysates.

-

Studying Oxidative Stress: By monitoring the levels of intracellular thiols, particularly glutathione, Naph-EA-mal can be used to study cellular responses to oxidative stress and the efficacy of antioxidant-based therapeutics.

Quantitative Data

The photophysical properties of Naph-EA-mal are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum (λex) | 488 nm | |

| Emission Maximum (λem) | 540 nm | |

| Fluorescence Quantum Yield (ΦF) | 0.45 (after reaction with GSH) | |

| Molar Extinction Coefficient (ε) | Not explicitly reported for Naph-EA-mal, but related naphthalimide dyes have ε in the range of 10,000 - 20,000 M⁻¹cm⁻¹ |

Signaling Pathway: Detection of Thiols in the Keap1-Nrf2 Oxidative Stress Response Pathway

A key application of Naph-EA-mal is in the study of cellular defense mechanisms against oxidative stress, such as the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept at low levels by Keap1-mediated ubiquitination and proteasomal degradation. Upon exposure to oxidative stress, reactive cysteine residues in Keap1 are modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant genes, including those involved in the synthesis of glutathione (GSH). Naph-EA-mal can be used to visualize the resulting changes in intracellular GSH levels, providing a readout of Nrf2 activity.

References

- 1. A Fluorescent Probe for the Specific Staining of Cysteine Containing Proteins and Thioredoxin Reductase in SDS-PAGE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An ultrafast turn-on thiol probe for protein labeling and bioimaging - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. A protocol for preparing, characterizing and using three RNA-specific, live cell imaging probes: E36, E144 and F22 | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for Detecting Reversible Protein Thiol Oxidation using Naph-EA-mal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible oxidation of protein thiol groups (S-thiolation) is a critical post-translational modification that plays a pivotal role in cellular signaling, redox homeostasis, and the regulation of protein function. Dysregulation of this process is implicated in numerous pathologies, including cancer, neurodegenerative diseases, and cardiovascular disorders. Naph-EA-mal is a novel, ultrafast, turn-on fluorescent probe designed for the specific and sensitive detection of protein thiols.[1] Its unique properties make it an invaluable tool for labeling protein thiols, imaging thiols in living and fixed cells, and quantifying reversible protein thiol oxidation.[1]

Naph-EA-mal consists of a naphthalimide fluorophore, a maleimide (B117702) unit that acts as a thiol acceptor, and a 1,2-ethylenediamine linker.[1] The maleimide group reacts selectively with the sulfhydryl group of cysteine residues in proteins. This reaction leads to a significant increase in the fluorescence quantum yield of the naphthalimide moiety, providing a "turn-on" signal upon thiol detection.[1]

These application notes provide a detailed overview of the principles and protocols for using Naph-EA-mal to detect and quantify reversible protein thiol oxidation in biological samples.

Principle of Detecting Reversible Protein Thiol Oxidation

The detection of reversibly oxidized protein thiols using Naph-EA-mal follows a sequential, three-step "tag-switch" methodology. This approach allows for the specific labeling of cysteine residues that were originally in an oxidized state (e.g., disulfides, sulfenic acids).

-

Blocking of Free Thiols: Initially, all accessible, reduced thiol groups in the protein sample are blocked (alkylated) using a non-fluorescent thiol-reactive reagent, such as N-ethylmaleimide (NEM). This step is crucial to prevent the labeling of thiols that are already in a reduced state.[2]

-

Reduction of Oxidized Thiols: Subsequently, the reversibly oxidized thiols (e.g., disulfide bonds) are reduced back to their free thiol form using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

-

Labeling of Nascent Thiols: Finally, the newly exposed thiol groups are labeled with the fluorescent probe Naph-EA-mal. The resulting fluorescence intensity is directly proportional to the amount of reversibly oxidized thiols in the original sample.